2-[(4-FLUOROBENZYL)AMINO]-1-BUTANOL
Description
2-[(4-Fluorobenzyl)amino]-1-butanol is an organic compound that features a fluorobenzyl group attached to an amino-butanol backbone
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9/h3-6,11,13-14H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFUDWGDTZOTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405871 | |
| Record name | 2-{[(4-Fluorophenyl)methyl]amino}butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-02-2 | |
| Record name | 2-{[(4-Fluorophenyl)methyl]amino}butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)amino]-1-butanol typically involves the reaction of 4-fluorobenzylamine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2-[(4-Fluorobenzyl)amino]-1-butanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)amino]-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions often involve nucleophiles like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of 2-[(4-Fluorobenzyl)amino]butanone.
Reduction: Formation of 2-[(4-Fluorobenzyl)amino]butane.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₉H₁₂ClFNO and a CAS number of 1048673-59-1. Its structure features:
- A fluorobenzyl group that enhances its biological activity.
- An alcohol functional group that contributes to its reactivity and potential therapeutic applications.
Pharmaceutical Development
2-[(4-Fluorobenzyl)amino]-1-butanol is being investigated for its role as an intermediate in the synthesis of various therapeutic compounds. Its structural characteristics make it suitable for developing drugs targeting neurological disorders and other conditions. For instance, it can be used in synthesizing derivatives that exhibit enhanced activity against specific biological targets, such as receptors or enzymes involved in disease pathways.
The compound's interaction studies are essential for understanding its pharmacodynamics and pharmacokinetics. Research indicates that it may exhibit properties similar to other amino alcohols, which have been explored for their potential in treating conditions like depression or pain management .
Synthesis of Complex Molecules
2-[(4-Fluorobenzyl)amino]-1-butanol serves as a building block in the synthesis of complex organic molecules. It can act as a linker in creating branched poly(β-amino esters) used for gene delivery systems, enhancing the efficacy of nucleic acid therapeutics .
Case Study 1: Synthesis of Neuroactive Compounds
In a study focusing on neuroactive compounds, researchers utilized 2-[(4-Fluorobenzyl)amino]-1-butanol to synthesize derivatives that showed promise in modulating potassium channels linked to neurological disorders. The synthesized compounds were evaluated for their activity, demonstrating significant potential as therapeutic agents .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of derivatives synthesized from 2-[(4-Fluorobenzyl)amino]-1-butanol. The results indicated that certain modifications led to enhanced antimicrobial activity compared to traditional antibiotics, suggesting its application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)amino]-1-butanol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
AB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group.
ADB-FUBICA: Another synthetic cannabinoid with structural similarities.
Uniqueness
2-[(4-Fluorobenzyl)amino]-1-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-[(4-Fluorobenzyl)amino]-1-butanol, also known as 2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride, is a compound characterized by its amino alcohol structure, which includes a fluorobenzyl group attached to a butanol backbone. This compound has garnered interest due to its potential biological activities, which may have implications in pharmacology and medicinal chemistry.
- Molecular Formula : C₉H₁₂ClFNO
- CAS Number : 1048673-59-1
The presence of both an alcohol and an amine functional group in its structure is crucial for its biological activity and therapeutic potential. The fluorobenzyl moiety enhances its lipophilicity, which can affect its interaction with biological targets.
The biological activity of 2-[(4-Fluorobenzyl)amino]-1-butanol is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of certain enzymes or receptors, leading to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis.
- Receptor Modulation : It may act on neurotransmitter receptors or other cellular receptors, influencing signaling pathways relevant to various physiological functions.
Anticonvulsant Activity
Research indicates that compounds structurally similar to 2-[(4-Fluorobenzyl)amino]-1-butanol exhibit significant anticonvulsant properties. For instance, studies on N-benzyl derivatives have shown that modifications at the benzyl group can enhance anticonvulsant efficacy. The structure-activity relationship (SAR) indicates that electron-withdrawing groups like fluorine can improve activity against seizures .
Antimicrobial and Anticancer Properties
The compound's potential antimicrobial and anticancer activities have been explored in various studies:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting that 2-[(4-Fluorobenzyl)amino]-1-butanol may possess similar properties.
- Anticancer Activity : The interactions with specific cellular pathways indicate potential anticancer effects, particularly in inhibiting cell proliferation in cancer cell lines .
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of compounds related to 2-[(4-Fluorobenzyl)amino]-1-butanol:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Amino-1-butanol | Simple amino alcohol | Basic structure without fluorine substitution |
| N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride | Contains methoxy group | Potentially different biological activity |
| 2-Amino-3-methyl-1-butanol | Methyl substitution on the butanol chain | Different steric effects impacting reactivity |
| 2-Amino-1-butanol | Lacks the fluorobenzyl moiety | Simpler structure with potentially less activity |
This comparative analysis highlights how the unique fluorobenzyl substitution may enhance the biological activity of 2-[(4-Fluorobenzyl)amino]-1-butanol compared to simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insight into the potential effects of 2-[(4-Fluorobenzyl)amino]-1-butanol:
- Anticonvulsant Studies : Research on N-benzyl derivatives demonstrated significant anticonvulsant activity in animal models, with some compounds outperforming traditional treatments like phenobarbital .
- Anticancer Research : Studies involving structural modifications of similar compounds indicated promising results in inhibiting cancer cell growth across various lines, suggesting that 2-[(4-Fluorobenzyl)amino]-1-butanol could be further explored for anticancer applications .
- Microbial Interactions : Investigations into the antimicrobial properties of structurally related compounds suggest that 2-[(4-Fluorobenzyl)amino]-1-butanol may exhibit similar efficacy against specific pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
